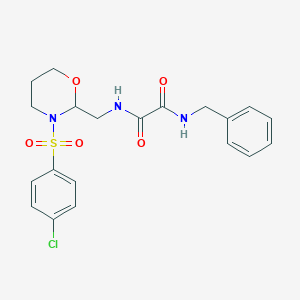

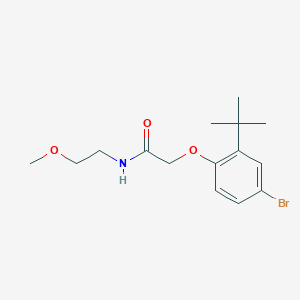

![molecular formula C21H21N5O2 B2493514 8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-50-8](/img/structure/B2493514.png)

8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Imidazole derivatives can be synthesized through several methods, including one-pot multi-component synthesis, which allows for the creation of pharmacologically significant imidazole compounds. These methods have been extensively researched and optimized to produce imidazole derivatives with desired biological activities. The synthesis of imidazole derivatives has drawn significant attention, leading to the development of various novel methods for their production (Bansal et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including the compound , plays a crucial role in their biological activity. The imidazole ring, being a part of the purine nucleosides, contributes significantly to the molecules' interaction with biological targets. Understanding the molecular structure is essential for optimizing these compounds for specific pharmacological activities (Yahyazadeh et al., 2004).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions that are crucial for their biological efficacy. These reactions include interactions with enzymes and receptors in the body, leading to therapeutic effects. The chemical properties of these compounds, such as their reactivity and stability, are also important for their pharmacological potential (Meher et al., 2012).

Physical Properties Analysis

The physical properties of imidazole derivatives, including solubility, melting point, and crystal structure, affect their formulation and delivery as pharmaceuticals. These properties are studied to enhance the compounds' bioavailability and therapeutic efficacy (Hieu et al., 2023).

Aplicaciones Científicas De Investigación

Pharmacological Evaluation of Imidazo[2,1-f]purine-2,4-dione Derivatives : A study by Zagórska et al. (2009) synthesized derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their in vitro properties as 5-HT(1A) receptor ligands. Some compounds exhibited anxiolytic-like and antidepressant-like activities in mice, suggesting potential applications in anxiety and depression treatments (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies : Another study by Zagórska et al. (2015) investigated arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, revealing their affinity for serotoninergic and dopaminergic receptors. This study indicated potential applications in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).

Phosphodiesterase Inhibition and Receptor Affinity : Further research by Zagórska et al. (2016) synthesized and evaluated octahydro- and dimethoxy-isoquinolin-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds showed affinity for serotonin receptors and phosphodiesterase enzymes, hinting at their potential in treating neurological disorders (Zagórska et al., 2016).

Adenosine Receptor Antagonism : Research by Baraldi et al. (2005) involved synthesizing imidazo[2,1-f]purine-2,4-diones with potent and selective antagonism towards the A3 adenosine receptor. These findings are significant for developing treatments for conditions influenced by adenosine receptor activity (Baraldi et al., 2005).

SAR Studies for A3 Adenosine Receptor Antagonists : Continuing on the theme of adenosine receptors, Baraldi et al. (2008) extended their SAR studies on imidazo[2,1-f]purinones, evaluating substitutions to enhance potency and hydrophilicity. This research aids in understanding the molecular interactions involved in A3 adenosine receptor antagonism (Baraldi et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-4-12-24-15(2)14-26-17-18(22-20(24)26)23(3)21(28)25(19(17)27)13-8-11-16-9-6-5-7-10-16/h4-11,14H,1,12-13H2,2-3H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVMLYBPWOPLSC-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(3-methyl-4-phenylphenyl)methyl]acetamide](/img/structure/B2493433.png)

![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)

![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)

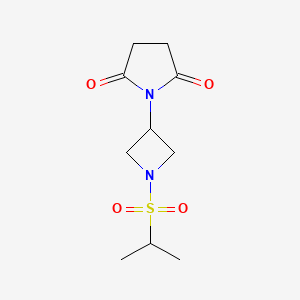

![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)

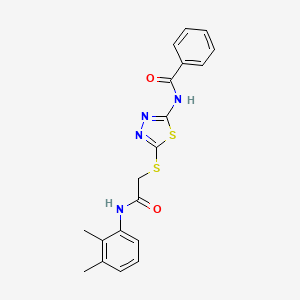

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)

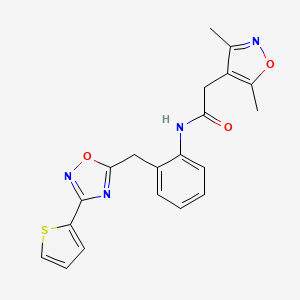

![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)

![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)